2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- is a complex organic compound belonging to the indole family. This compound is characterized by its unique structure, which includes an indole core fused with a 4-methylphenyl group and an oxoethylidene moiety. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- typically involves the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the indole nucleus reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroindol-2-one
- 2-Indolinone
- Oxindole
- 2-Oxindole
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- is unique due to its specific structural features, such as the presence of the 4-methylphenyl group and the oxoethylidene moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66447-80-1 |
---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)-2-oxoethylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16(19)10-14-13-4-2-3-5-15(13)18-17(14)20/h2-10H,1H3,(H,18,20) |
InChI Key |
FBLPQUFEFNKSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.